Crystal Structure Isostructurality: 4,4'-Dibromo Matches Diiodo but Diverges from Dichloro
X-ray crystallographic analysis reveals that 4,4'-dibromobenzophenone is isostructural with the 4,4'-diiodo analogue but not with the 4,4'-dichloro derivative [1]. The dihedral angle between the two phenyl rings in the dibromo compound is 50.10° at 293 K and 49.60° at 103 K, which differs from 4,4'-difluorobenzophenone (48.9°), 4,4'-dichlorobenzophenone (50.5° room temperature phase), and unsubstituted benzophenone (55.8°) [2].
| Evidence Dimension | Dihedral angle between phenyl rings (°) |
|---|---|
| Target Compound Data | 50.10° (293 K); 49.60° (103 K) |
| Comparator Or Baseline | 4,4'-Difluorobenzophenone: 48.9°; 4,4'-Dichlorobenzophenone: 50.5° (RT); 4,4'-Diiodobenzophenone: 50.1°; Benzophenone: 55.8° |
| Quantified Difference | Dibromo differs from dichloro by ~0.4° (RT); differs from benzophenone by ~5.7° |
| Conditions | Single-crystal X-ray diffraction at 293 K and 103 K; Acta Crystallographica Section C, 2000 |
Why This Matters
Isostructurality determines co-crystallization potential and solid-state compatibility in formulations, while the dihedral angle directly influences molecular packing and material density.
- [1] Perić, B.; Kojić-Prodić, B. 4,4'-Dibromobenzophenone at 293 and 103 K. Acta Crystallographica Section C 2000, 56, 211–212. View Source
- [2] Perić, B.; Kojić-Prodić, B. 4,4'-Dibromobenzophenone at 293 and 103 K. Acta Crystallographica Section C 2000, 56, 211–212. (Citing comparative data: Manginn & Davey, 1994; Granger & Coillot, 1985; van der Velden & Noordik, 1979; Fleischer et al., 1968) View Source
